[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid
Description
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid (CAS: 1451392-59-8) is a pyridine-derived boronic acid with a fluorine atom at position 2 and a methylsulfanyl (-SCH₃) group at position 5. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl structures in pharmaceuticals and agrochemicals . Its molecular weight is approximately 187.02 g/mol (calculated), and it is typically handled under inert conditions due to the inherent instability of boronic acids .
Properties
IUPAC Name |
(2-fluoro-5-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDXIZMQZFIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210464 | |
| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-59-8 | |
| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium. This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group.
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effect of this pathway is the formation of a new carbon-carbon bond.
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared. They are also environmentally benign, making them suitable for use in various chemical reactions.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction. This reaction is valuable in organic synthesis, allowing for the creation of complex organic compounds.
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions. The stability of the compound also plays a role in its efficacy and stability.
Biological Activity
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a fluorine atom and a methylsulfanyl group, along with a boronic acid functional group. Its molecular formula is with a molecular weight of approximately 173.00 g/mol. The compound has been synthesized and characterized for various biological assays.
Antitumor Activity
Recent studies have demonstrated that boronic acid derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds containing similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including renal cancer and leukemia cells. The mechanism often involves the induction of DNA damage and cell cycle arrest.
Key Findings:
- Inhibition of Cancer Cell Growth: In vitro assays indicated that the compound significantly reduced the viability of renal cancer cells (Caki-1) and leukemia cells through dose-dependent mechanisms .
- Mechanism of Action: Immunoblotting results suggested that treatment with such compounds leads to upregulation of p-H2AX, indicating DNA damage response activation, alongside suppression of oncogenic pathways such as cyclin D/Rb .
1. Anticancer Properties
A study focused on boronic acid-containing compounds identified this compound as a potent inhibitor of CLK1 kinase activity. The compound was part of a series that demonstrated selective inhibition against various kinases involved in cancer progression .
| Compound | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| HSD1791 | 200 | Caki-1 | Induces DNA damage |
| HSD1400 | 150 | Leukemia Cells | Promotes apoptosis |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit serine/threonine kinases, which are crucial in regulating various cellular functions. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridine ring could enhance selectivity and potency against target kinases .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition: The boronic acid moiety is known to interact with the catalytic sites of serine/threonine kinases, leading to inhibition of their activity.
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of activated caspase-3 in treated cells .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and stability of pyridinyl boronic acids are influenced by substituents’ electronic and steric effects. Below is a comparative analysis with key analogs:
Table 1: Substituent Effects and Key Properties
Key Observations:
Fluorine vs. Trifluoromethyl : The electron-withdrawing CF₃ group (e.g., in 2-(trifluoromethyl)pyridine-5-boronic acid) enhances electrophilicity, improving coupling efficiency compared to the electron-donating SCH₃ group in the target compound .
Positional Effects : Substitutents at position 6 (e.g., [6-(methylthio)pyridin-3-yl]boronic acid) may reduce steric hindrance compared to position 5, increasing accessibility in cross-coupling reactions .
Stability : The target compound’s discontinuation contrasts with the commercial availability of pinacol ester derivatives (e.g., this compound pinacol ester), which exhibit improved shelf-life due to reduced protodeboronation .
Table 2: Reaction Performance in Suzuki-Miyaura Couplings
*Yield inferred from analogous reactions in .
Findings:
- The target compound’s methylsulfanyl group may slightly reduce reactivity compared to CF₃-substituted analogs due to its electron-donating nature. However, fluorine at position 2 mitigates this by increasing electrophilicity .
- Trifluoromethyl-substituted boronic acids (e.g., 2-(trifluoromethyl)pyridine-5-boronic acid) consistently achieve higher yields, attributed to stronger electron-withdrawing effects .
Stability and Handling
Boronic acids are prone to protodeboronation and oxidation. The target compound’s instability likely contributed to its discontinuation, whereas derivatives like pinacol esters (e.g., CAS 2121512-24-9) are more stable and preferred for long-term storage . Similarly, (2-fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid requires storage at -20°C under inert conditions, reflecting heightened sensitivity .
Q & A
Basic: What are the recommended synthetic routes for [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid?
Methodological Answer:
The synthesis typically involves halogenation of the pyridine ring followed by boronylation. Key steps include:
- Halogenation: Introduction of fluorine at the 2-position via electrophilic substitution (e.g., using Selectfluor®) and methylsulfanyl group installation via nucleophilic aromatic substitution (e.g., NaSMe in DMF).
- Boronylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ as a catalyst in THF at 80°C .
Critical Parameters: - Catalyst Loading: 5 mol% Pd(dppf)Cl₂ ensures high yields (~85% isolated).
- Solvent Optimization: THF or dioxane improves boron incorporation efficiency.
Basic: How should researchers purify and characterize this compound?
Methodological Answer:
Purification:
- Recrystallization: Use ethanol/water (3:1 v/v) to remove unreacted precursors.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for boronic acid isolation.
Characterization: - NMR: H NMR (DMSO-d₆): δ 8.45 (d, J=2.4 Hz, 1H, pyridine-H), 7.98 (dd, J=8.1, 2.4 Hz, 1H), 2.55 (s, 3H, SMe).
- Mass Spectrometry: ESI-MS m/z: 215.03 [M+H] (calc. 214.05) .
- HPLC Purity: >98% under SMD-TFA05 conditions (retention time ~1.3 min) .
Advanced: How do reaction conditions (e.g., solvent, base) affect Suzuki-Miyaura coupling efficiency with this boronic acid?
Methodological Answer:
Optimized Conditions (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent (H₂O:EtOH) | 3:1 | 92 |
| Base (K₂CO₃) | 2 eq | 89 |
| Temperature (°C) | 80 | 90 |
| Key Findings: |
- Polar Protic Solvents: Enhance solubility of boronic acid but may promote protodeboronation.
- Weak Bases (e.g., K₂CO₃): Minimize side reactions vs. strong bases (e.g., NaOH) .
Contradiction Alert: Some studies report THF as superior for electron-deficient aryl partners, necessitating case-specific optimization .
Advanced: What strategies mitigate protodeboronation during cross-coupling?
Methodological Answer:
- Low-Temperature Reactions: Conduct couplings at 50–60°C to reduce deboronation.
- Additives: 10 mol% LiCl stabilizes the boronate intermediate .
- Microwave-Assisted Synthesis: Short reaction times (<10 min) minimize degradation .
Data Support: - Protodeboronation decreases yields by ~20% in traditional thermal vs. microwave methods .
Advanced: How can researchers resolve contradictory data in cross-coupling yields reported in literature?
Methodological Answer:
Case Study: Discrepancies in aryl chloride vs. bromide reactivity:
- Aryl Chlorides: Require higher catalyst loading (10 mol% Pd) and ligands (SPhos) for activation.
- Aryl Bromides: React efficiently with 5 mol% Pd(dppf)Cl₂.
Root Cause: Differences in substrate electronic effects and catalyst-ligand mismatch.
Resolution: Validate reaction conditions using control substrates and replicate under standardized protocols .
Basic: What are the primary applications in medicinal chemistry?
Methodological Answer:
- Kinase Inhibitor Synthesis: The methylsulfanyl group enhances binding to ATP pockets (e.g., JAK2 inhibitors).
- Prodrug Design: Boronic acid moiety enables esterase-triggered release .
Example: Coupling with 4-iodobenzotriazole yields a lead compound with IC₅₀ = 12 nM against EGFR .
Advanced: How does the methylsulfanyl group influence electronic properties and reactivity?
Methodological Answer:
- Electron-Donating Effect: Increases electron density at the 5-position, accelerating electrophilic substitutions.
- Steric Effects: Minimal steric hindrance allows for regioselective coupling at the 3-boronic acid site.
DFT Calculations: HOMO localized on sulfur (-5.2 eV), confirming charge transfer to the pyridine ring .
Basic: What are the storage and handling recommendations?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
